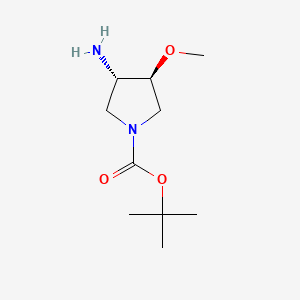

trans-3-Amino-1-Boc-4-methoxypyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3S,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYSIWNZDIJKGC-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20962813 | |

| Record name | tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429673-79-0 | |

| Record name | rel-1,1-Dimethylethyl (3R,4R)-3-amino-4-methoxy-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=429673-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 429673-79-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Stereochemical Considerations of Trans 3 Amino 1 Boc 4 Methoxypyrrolidine

Systematic IUPAC Naming and Enantiomeric Designations

The term trans-3-Amino-1-Boc-4-methoxypyrrolidine describes a racemic mixture of two enantiomers. The molecule possesses two chiral centers at carbon 3 (C3) and carbon 4 (C4). The systematic IUPAC name for this compound is tert-butyl trans-3-amino-4-methoxypyrrolidine-1-carboxylate. More specifically, the individual enantiomers that constitute the trans racemate are designated according to the Cahn-Ingold-Prelog (CIP) priority rules.

The two enantiomers are:

tert-butyl (3S,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate bldpharm.com

tert-butyl (3R,4R)-3-amino-4-methoxypyrrolidine-1-carboxylate

These two molecules are non-superimposable mirror images of each other.

Diastereomeric Relationships and Stereochemical Descriptors (e.g., trans, cis, (R), (S))

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. For 3-Amino-1-Boc-4-methoxypyrrolidine, with two chiral centers, four possible stereoisomers exist. These are grouped into two pairs of enantiomers, which are diastereomers of each other.

Trans Isomers : The term "trans" indicates that the amino group at C3 and the methoxy (B1213986) group at C4 are on opposite sides of the pyrrolidine (B122466) ring's mean plane. This corresponds to the (3S,4S) and (3R,4R) configurations.

Cis Isomers : The "cis" diastereomers have the amino and methoxy groups on the same side of the ring plane. This corresponds to the (3R,4S) and (3S,4R) configurations. nih.gov

The relationship between these stereoisomers is crucial, as diastereomers have different physical properties and can exhibit distinct chemical and biological behavior.

| Stereochemical Descriptor | Configuration | Relationship |

| trans | (3S,4S) | Enantiomer of (3R,4R) |

| trans | (3R,4R) | Enantiomer of (3S,4S) |

| cis | (3R,4S) | Enantiomer of (3S,4R) |

| cis | (3S,4R) | Enantiomer of (3R,4S) |

The (trans) isomers are diastereomers of the (cis) isomers.

Impact of trans-Stereochemistry on Molecular Conformation and Biological Activity

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as "envelope" or "twist" forms. nih.gov The substituents on the ring significantly influence this conformational preference. beilstein-journals.org

The trans orientation of the amino and methoxy groups imposes specific steric and stereoelectronic constraints that "lock" or favor certain ring puckers. nih.gov In substituted prolines, for example, a trans-substituent at the C4 position has been shown to favor an endo puckering of the ring, where the C4 atom is displaced from the plane on the same side as the carboxyl group. acs.org This conformational locking is critical because the three-dimensional shape of the molecule dictates its ability to bind to biological targets like enzymes or receptors. nih.govsemanticscholar.org By presenting its functional groups in a well-defined spatial arrangement, the trans stereochemistry ensures a more specific and potentially more potent interaction with enantioselective proteins. nih.gov The rigidity and defined vectoral presentation of functional groups offered by the trans-pyrrolidine scaffold are advantageous in drug design. nih.gov

| Feature | Description | Implication |

| Ring Puckering | The pyrrolidine ring adopts non-planar envelope or twist conformations. | Influences the spatial orientation of substituents. |

| Substituent Orientation | In the trans configuration, substituents at C3 and C4 are on opposite sides of the ring. They tend to occupy pseudoequatorial positions to minimize steric strain. | Leads to a more stable and defined molecular conformation. |

| Conformational Locking | The steric and electronic effects of the trans substituents can restrict the ring's flexibility, favoring a specific pucker. nih.govacs.org | Presents functional groups in a fixed orientation, enhancing binding specificity to biological targets. |

Chirality and Enantiopurity in Pyrrolidine Scaffolds

Chirality is a fundamental property of the this compound scaffold, arising from its two stereogenic centers. The presence of chirality means that the molecule exists as a pair of enantiomers ((3S,4S) and (3R,4R)). In biological systems, which are themselves chiral, these two enantiomers can have vastly different pharmacological, metabolic, and toxicological profiles. mappingignorance.org

Enantiopurity, or the presence of a single enantiomer, is therefore of paramount importance in the development of pharmaceuticals. rsc.org One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause harmful side effects. mappingignorance.org Consequently, significant research efforts are dedicated to the enantioselective synthesis of pyrrolidine derivatives, aiming to produce a single, desired enantiomer in high purity. acs.orgnih.gov The use of enantiomerically pure building blocks like (3S,4S)- or (3R,4R)-3-Amino-1-Boc-4-methoxypyrrolidine is a critical strategy in constructing complex chiral molecules for therapeutic applications, ensuring the final product's safety and efficacy. nih.govnih.gov

Advanced Characterization and Analytical Methods for Trans 3 Amino 1 Boc 4 Methoxypyrrolidine and Its Stereoisomers

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure of trans-3-Amino-1-Boc-4-methoxypyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of the molecule.

In a typical ¹H NMR spectrum, the protons of the pyrrolidine (B122466) ring and the Boc protecting group exhibit characteristic chemical shifts. The protons on the pyrrolidine ring often appear as complex multiplets due to spin-spin coupling. The methoxy (B1213986) group protons typically present as a sharp singlet, while the tert-butyl protons of the Boc group also produce a distinct singlet.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon of the Boc group is readily identifiable by its characteristic downfield shift. The carbon atoms of the pyrrolidine ring, the methoxy group, and the tert-butyl group all resonate at predictable chemical shifts, allowing for a complete structural assignment.

¹H NMR Spectral Data (Illustrative)

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrrolidine Ring CH | 3.0-3.6 | m |

| Pyrrolidine Ring CH₂ | 2.8-3.4 | m |

| Methoxy (OCH₃) | 3.3 | s |

| Boc ((CH₃)₃C) | 1.4 | s |

¹³C NMR Spectral Data (Illustrative)

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| Boc C=O | 154-156 |

| Boc C(CH₃)₃ | 79-81 |

| Pyrrolidine C-N | 50-60 |

| Pyrrolidine C-O | 80-85 |

| Methoxy (OCH₃) | 55-58 |

Note: The data presented in these tables are illustrative and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS, LC-MS) for Product Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the quantification of this compound. This method offers high sensitivity and selectivity, making it ideal for determining the concentration of the target compound in complex mixtures.

In LC-MS analysis, the sample is first separated by HPLC, and the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for this type of molecule, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.

For quantitative analysis, a calibration curve is constructed using standards of known concentration. By comparing the peak area of the analyte in a sample to the calibration curve, its concentration can be accurately determined. The high specificity of MS allows for the differentiation of the target compound from impurities, even if they co-elute chromatographically.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity and determining the enantiomeric excess of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for separating the enantiomers of this compound and determining the enantiomeric excess (ee) of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of Boc-protected amino compounds. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is critical for achieving optimal resolution. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.

Typical Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA, IC) |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol |

| Flow Rate | 0.5-1.5 mL/min |

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) can be employed to assess the purity of this compound, particularly for detecting volatile impurities. Due to the polar nature and relatively low volatility of the compound, derivatization is often necessary to improve its chromatographic behavior. Silylation reagents are commonly used to convert the amino group into a less polar silyl (B83357) derivative, which is more amenable to GC analysis.

The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A flame ionization detector (FID) is typically used for detection. While GC is a powerful tool for purity assessment, chiral GC columns can also be used for enantiomeric separation, although chiral HPLC is more commonly employed for this purpose.

Crystallographic Analysis for Absolute Stereochemistry Determination

X-ray crystallography provides the most definitive method for determining the absolute stereochemistry of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms.

For this compound, obtaining a suitable single crystal is the first and often most challenging step. If a crystal of sufficient quality can be grown, X-ray crystallographic analysis can unambiguously confirm the trans relationship between the amino and methoxy groups and establish the absolute configuration (R or S) at the chiral centers. This information is crucial for understanding the structure-activity relationship of the molecule in various applications.

X-Ray Crystallography

The analysis of analogous compounds provides critical insights into the expected molecular geometry, conformation, and intermolecular interactions of this compound. A pertinent example is the crystal structure of (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, which shares the core N-Boc-4-methoxypyrrolidine framework. nih.goviucr.org

The single-crystal X-ray diffraction study of (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid reveals key structural features that are likely transferable to the target compound. The five-membered pyrrolidine ring is not planar but adopts an envelope conformation, with the C3 atom lying out of the plane formed by the other four ring atoms. nih.gov This puckering is a common feature in substituted pyrrolidines.

In the crystal lattice, the molecules are organized and stabilized by intermolecular O—H···O hydrogen bonds, forming chains that propagate along the direction. nih.goviucr.org The absolute configuration of the molecule was definitively assigned based on the known stereochemistry of the starting material used in its synthesis. nih.gov The analysis provides precise measurements of bond lengths, angles, and torsion angles, which define the molecule's exact three-dimensional shape.

The crystallographic data for this analog are summarized in the tables below.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₁H₁₉NO₅ |

| Formula Weight | 245.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.4299 (13) |

| b (Å) | 9.784 (2) |

| c (Å) | 10.279 (2) |

| β (°) | 90.12 (3) |

| Volume (ų) | 646.7 (2) |

| Z | 2 |

| Calculated Density (Mg m⁻³) | 1.260 |

| Absorption Coefficient (mm⁻¹) | 0.10 |

| F(000) | 264 |

| Crystal Size (mm) | 0.26 × 0.20 × 0.10 |

| Parameter | Value |

|---|---|

| Radiation Source | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| Reflections Collected | 2921 |

| Independent Reflections | 2270 |

| R_int | 0.043 |

| Data / Restraints / Parameters | 2270 / 1 / 154 |

| Goodness-of-fit on F² | 1.03 |

| Final R indices [I > 2σ(I)] | R₁ = 0.048, wR₂ = 0.111 |

| R indices (all data) | R₁ = 0.063, wR₂ = 0.119 |

These detailed findings for a closely related molecule provide a robust model for the structural properties of this compound, anticipating a similar puckered envelope conformation for the pyrrolidine ring and the significant role of hydrogen bonding in its crystal packing.

Applications of Chiral Pyrrolidine Derivatives As Building Blocks and Scaffolds in Academic Research

Role in Drug Discovery and Medicinal Chemistry

Development of Novel Therapeutic Agents Targeting Specific Disease Areas

Antibacterial Agents

The development of novel antibacterial agents is a critical area of research to combat the rise of multidrug-resistant pathogens. Medicinal chemists often explore new molecular scaffolds to identify compounds with novel mechanisms of action or improved efficacy against resistant bacterial strains. While substituted pyrrolidines are investigated in this context, specific research detailing the use of trans-3-Amino-1-Boc-4-methoxypyrrolidine as a direct antibacterial agent or a core scaffold for such agents is not prominently featured in available scientific literature. The general approach in this field involves synthesizing derivatives of a core structure and evaluating their minimum inhibitory concentrations (MIC) against various bacterial strains, including problematic ESKAPE pathogens. mdpi.com

Antiviral Agents (e.g., HIV-1 reverse transcriptase inhibitors)

Human Immunodeficiency Virus (HIV) remains a major global health issue, with antiretroviral therapy (ARVT) being the cornerstone of treatment. mdpi.com One of the most critical targets for anti-HIV drugs is the viral enzyme reverse transcriptase (RT), which is essential for the virus's replication cycle. nih.gov Inhibitors of this enzyme are classified as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov The development of new NNRTIs is an ongoing effort to overcome drug resistance. nih.gov Although a vast number of structurally diverse compounds have been investigated as HIV-1 RT inhibitors, there is no specific, published research identifying this compound as a key scaffold or precursor for HIV-1 reverse transcriptase inhibitors based on the available search results.

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Nitric oxide synthases (NOS) are enzymes that produce nitric oxide (NO), a vital signaling molecule involved in neurotransmission, vasodilation, and immune responses. There are three main isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Overproduction of NO by nNOS is implicated in the pathology of various neurodegenerative diseases, such as Parkinson's, Alzheimer's, and Huntington's diseases, as well as neuronal damage from stroke. nih.govnih.gov Consequently, the development of potent and selective inhibitors of nNOS is a significant therapeutic goal. nih.govnih.gov Achieving selectivity is challenging due to the high conservation of the active site among NOS isoforms. nih.gov While many compounds, including amino acid derivatives, have been designed to target the nNOS active site, the application of this compound in the development of nNOS inhibitors has not been specifically documented in the accessible literature.

Anticonvulsant Agents

Epilepsy is a neurological disorder characterized by recurrent seizures, and antiepileptic drugs (AEDs) are the primary mode of treatment. The search for new anticonvulsant agents with broader efficacy, particularly against drug-resistant epilepsy, and improved safety profiles is a continuous effort in medicinal chemistry. nih.govnih.gov Research in this area often involves screening new chemical entities in various animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov Some AEDs are also effective in treating neuropathic pain. mdpi.commdpi.com While derivatives containing a pyrrolidine-2,5-dione moiety have shown promise as anticonvulsants, a direct role for this compound as an anticonvulsant agent has not been reported in the scientific literature. nih.gov

Antitubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading infectious cause of death worldwide. nih.gov The emergence of drug-resistant strains necessitates the discovery of new antitubercular drugs with novel mechanisms of action. researchgate.net Drug discovery efforts include the synthesis and evaluation of new compound libraries against various mycobacterial strains, including the virulent H37Rv strain. nih.gov Various heterocyclic scaffolds, such as quinolines and oxadiazoles, have been incorporated into new potential antitubercular agents. nih.govresearchgate.net However, based on available research, this compound has not been specifically identified as a scaffold or building block in the development of antitubercular agents.

Application in Organic Synthesis as Chiral Building Blocks

Chiral pyrrolidine (B122466) derivatives, such as this compound, are highly valued in organic synthesis. As a chiral building block, this compound provides a pre-defined stereochemical framework that can be incorporated into larger, more complex molecules. The term "chiral building block" refers to an enantiomerically pure or enriched small molecule used in the synthesis of target compounds, a strategy that is fundamental to modern asymmetric synthesis. researchgate.net

The utility of this compound stems from several key structural features:

Defined Stereochemistry : The trans relationship between the amino and methoxy (B1213986) groups provides specific three-dimensional orientation.

Orthogonal Protection : The amine on the pyrrolidine ring is protected by a tert-butyloxycarbonyl (Boc) group, while the amino group at the 3-position is free (or can be protected with a different group). The Boc group is stable under many reaction conditions but can be readily removed with acid, allowing for selective deprotection and further functionalization. nih.gov

Functional Groups : The presence of a secondary amine (part of the ring), a primary amino group, and a methoxy ether provides multiple points for chemical modification.

These features make such compounds versatile intermediates for constructing molecules with specific stereochemical requirements, which is often crucial for biological activity.

Precursors for Complex Molecule Synthesis

The synthesis of complex molecules, particularly those with biological or pharmaceutical relevance, often relies on a strategy where the target molecule is built up from smaller, readily available chiral precursors. nih.gov this compound serves as an ideal precursor in this context. Its rigid, stereochemically defined structure can be used to control the stereochemistry of subsequent reactions, ultimately leading to the desired enantiomer of the final product.

This approach, often referred to as chiral pool synthesis, uses enantiomerically pure natural products (like amino acids or sugars) or their derivatives as starting materials. researchgate.net By leveraging the inherent chirality of the building block, chemists can avoid the need for technically challenging asymmetric reactions or costly chiral separations later in the synthetic sequence. nih.gov The orthogonally protected functional groups on this compound allow for a stepwise and controlled elaboration into more complex molecular architectures.

Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The inherent chirality of the auxiliary directs the formation of one stereoisomer over another, and it can be subsequently removed and ideally recycled. While the broader class of chiral pyrrolidines has been extensively used as chiral auxiliaries, specific documented examples detailing the application of "this compound" in this capacity are not prevalent in the reviewed academic literature. The principle, however, remains that the stereocenters within the pyrrolidine ring can effectively bias the facial selectivity of reactions on an attached substrate.

Ligands for Transition Metals

The nitrogen atom of the pyrrolidine ring and other appended functional groups can act as effective coordination sites for transition metals, forming chiral complexes that catalyze a variety of asymmetric transformations. researchgate.net C2-symmetrical 2,5-disubstituted pyrrolidines, for instance, are well-regarded as privileged ligands in metal catalysis. nih.govacs.org These ligands can create a chiral environment around the metal center, enabling high levels of enantioselectivity in reactions such as hydrogenations, cross-couplings, and cycloadditions. acs.orgmdpi.com The specific use of "this compound" as a ligand for transition metals is not explicitly detailed in the surveyed literature, which tends to focus on more established pyrrolidine-based ligands.

Development of Organocatalysts

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has seen a surge in the use of chiral pyrrolidine derivatives. mdpi.comnih.gov These compounds are particularly effective in aminocatalysis, where they react with carbonyl compounds to form transient enamine or iminium ion intermediates, thereby activating the substrate towards enantioselective transformations. nih.govnih.gov

Pyrrolidine-Based Organocatalysts for Enantioselective Reactions

Pyrrolidine-based organocatalysts have proven to be highly efficient for a wide range of enantioselective reactions. mdpi.comnih.gov The pyrrolidine scaffold provides a rigid and well-defined chiral environment that allows for effective stereochemical control. Modifications to the pyrrolidine ring, such as the introduction of bulky substituents or additional functional groups, can be used to fine-tune the catalyst's reactivity and selectivity for specific applications. nih.govbeilstein-journals.org While the general class of pyrrolidine-based organocatalysts is well-documented, specific research detailing the development of organocatalysts from "this compound" is not prominent in the available literature.

Enantioselective Michael Addition Reactions

The enantioselective Michael addition, a key carbon-carbon bond-forming reaction, has been a major area of application for pyrrolidine-based organocatalysts. researchgate.netrsc.orgmedcraveonline.com These catalysts facilitate the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds with high levels of enantioselectivity. mdpi.comresearchgate.netnih.gov The formation of an enamine intermediate from the reaction of the pyrrolidine catalyst with a donor molecule is a common mechanistic pathway. nih.govbeilstein-journals.org This intermediate then attacks the Michael acceptor in a stereocontrolled manner.

The following table summarizes the results of various pyrrolidine-based organocatalysts in the Michael addition of aldehydes to nitroolefins, a benchmark reaction in this field. It is important to note that these results are for related pyrrolidine structures, as specific data for catalysts derived from "this compound" is not available in the reviewed sources.

| Catalyst | Aldehyde | Nitroolefin | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn/anti) (%) |

| OC1 | 3-Phenylpropionaldehyde | trans-β-nitrostyrene | CH₂Cl₂ | rt | 7 | 99 | 70:30 | 68/44 |

| OC2 | 3-Phenylpropionaldehyde | trans-β-nitrostyrene | CH₂Cl₂ | rt | 7 | 98 | 72:28 | 68/52 |

| OC3 | 3-Phenylpropionaldehyde | trans-β-nitrostyrene | CH₂Cl₂ | rt | 7 | 95 | 78:22 | 68/63 |

| OC4 | 3-Phenylpropionaldehyde | trans-β-nitrostyrene | CH₂Cl₂ | rt | 7 | 99 | 75:25 | 67/58 |

| OC11 | 3-Phenylpropionaldehyde | trans-β-nitrostyrene | Methylcyclohexane | 0 | 24 | 95 | 85:15 | 85/75 |

Future Research Directions and Challenges in Pyrrolidine Chemistry

Exploration of New Stereoselective Synthetic Methodologies

A primary challenge and a significant area of future research in pyrrolidine (B122466) chemistry is the development of novel stereoselective synthetic methods. mdpi.commonash.edu The stereochemistry of substituents on the pyrrolidine ring is crucial, as different stereoisomers can exhibit vastly different biological profiles due to their distinct binding modes with enantioselective proteins. researchgate.net

Current research focuses on several promising avenues:

1,3-Dipolar Cycloadditions: This classical method for preparing five-membered heterocycles, particularly using azomethine ylides and various alkenes, continues to be extensively studied for its regio- and stereoselectivity. nih.govchemistryviews.org Future work aims to develop more efficient catalysts and chiral auxiliaries to control the stereochemical outcome of these reactions precisely. chemistryviews.org For instance, recent studies have shown success in using chiral N-tert-butanesulfinylazadienes with azomethine ylides to produce densely substituted pyrrolidines with up to four stereogenic centers. chemistryviews.org

Functionalization of Chiral Precursors: A common strategy involves starting with readily available chiral precursors like proline and 4-hydroxyproline (B1632879). mdpi.comresearchgate.net The functionalization of these existing optically pure cyclic compounds is a reliable method for producing complex pyrrolidine derivatives. mdpi.comresearchgate.net Research is ongoing to discover new reagents and reaction conditions that allow for more diverse and selective modifications of these starting materials.

Asymmetric Organocatalysis: The use of small chiral organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Pyrrolidine-based structures themselves are often used as effective organocatalysts. nih.govmdpi.com Future exploration will likely involve designing new, more efficient pyrrolidine-derived organocatalysts and applying them to the synthesis of complex, polysubstituted pyrrolidine targets. mdpi.com

The ultimate goal is to create a toolbox of synthetic methods that allow for the predictable and efficient synthesis of any desired stereoisomer of a substituted pyrrolidine, opening up new possibilities for fine-tuning the pharmacological properties of drug candidates. mdpi.com

Development of More Efficient and Sustainable Synthetic Routes

Key areas of development include:

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation has already shown a significant impact on pyrrolidine synthesis by increasing reaction rates and improving yields, contributing to the principles of green chemistry. nih.govtandfonline.com Further research will explore a wider range of microwave-assisted reactions for constructing and functionalizing the pyrrolidine ring. tandfonline.com

Catalyst-Based Reactions: The development of novel catalysts, such as copper-aluminum mixed oxide nanocomposites, facilitates environmentally friendly synthesis pathways. tandfonline.com These catalysts can enable one-pot reactions under milder conditions, reducing the need for multiple steps and harsh reagents. tandfonline.com

Use of Biosourced Materials: Researchers are exploring the use of renewable starting materials, such as levulinic acid, to create pyrrolidone derivatives. rsc.org This approach, which can proceed without additives, catalysts, or solvents, results in a very low environmental factor (E-factor) and represents a highly sustainable route to these important compounds. rsc.org

Process Optimization: Beyond new reactions, significant gains in sustainability can be made by optimizing existing processes. This includes sidestepping laborious purification steps and reducing solvent usage, which are often major sources of waste in chemical synthesis. chemheterocycles.com

These efforts aim to make the production of pyrrolidine-based pharmaceuticals more economical and environmentally responsible. chemheterocycles.com

Design of Novel Pyrrolidine-Based Scaffolds for Drug Discovery

The pyrrolidine nucleus is one of the most prevalent nitrogen heterocycles in FDA-approved drugs, a testament to its versatility as a scaffold. nih.gov Its non-planar structure is a key advantage in drug design, offering a three-dimensional framework that can be decorated with various functional groups to interact with biological targets. researchgate.net Future research will continue to exploit this scaffold to design novel therapeutic agents for a wide range of diseases. frontiersin.orgnih.gov

The design of new scaffolds involves several strategies:

Structural Diversification: The pyrrolidine ring's nucleophilic nitrogen and multiple carbon atoms provide ample opportunities for substitution. nih.gov Researchers are focused on creating libraries of diverse pyrrolidine derivatives to screen against various biological targets, including cancer, infectious diseases, and metabolic disorders. researchgate.netsemanticscholar.org

Hybrid Molecules: Creating hybrid molecules that incorporate the pyrrolidine scaffold with other pharmacologically important moieties is a growing trend. frontiersin.orgnih.gov This approach aims to develop compounds with dual or multiple modes of action, potentially leading to more effective treatments.

Polyhydroxylated Pyrrolidines (Aza-sugars): These compounds mimic carbohydrates and can act as inhibitors of carbohydrate-processing enzymes like α-glucosidase and aldose reductase. nih.gov They are emerging as attractive candidates for treating metabolic diseases and cancer, and future work will focus on synthesizing new aza-sugars with improved potency and selectivity. nih.gov

The molecular diversity and complexity achievable with the pyrrolidine core allow for detailed structure-activity relationship (SAR) studies, which are crucial for developing more active and less toxic drug candidates. frontiersin.orgnih.gov

| Therapeutic Area | Example Pyrrolidine Application | Research Focus |

| Anticancer | Inhibition of poly(ADP-ribose) polymerase (PARP) enzymes. nih.gov | Design of novel pyrrolidine-based PARP inhibitors for DNA damage repair pathways. |

| Antidiabetic | G-protein coupled receptor 40 (GRP40) agonists. nih.gov | Synthesis of stereochemically defined pyrrolidines to optimize agonist activity for type 2 diabetes treatment. |

| Antiviral | Inhibition of hepatitis C virus (HCV) NS5A replication complex. mdpi.com | Development of potent pyrrolidine-containing inhibitors like Elbasvir and Daclatasvir. |

| Antibacterial | Broad-spectrum antibiotics like Gemifloxacin. mdpi.com | Overcoming antibiotic resistance by designing new pyrrolidine-based antibacterial agents. |

| Neurological Disorders | Anticonvulsant properties of pyrrolidine-2,5-diones. nih.gov | Synthesis of new derivatives with improved efficacy in treating epilepsy. |

Advanced Computational Approaches for Rational Design and Mechanism Understanding

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and providing a deeper understanding of their mechanisms of action. nih.govpatsnap.com For pyrrolidine chemistry, these approaches are crucial for navigating the vast chemical space of possible derivatives and prioritizing the most promising candidates for synthesis. mdpi.com

Future directions in this area include:

Molecular Modeling and Docking: These techniques are used to predict how a pyrrolidine-based ligand will bind to its target protein. patsnap.com By simulating the interactions at the molecular level, researchers can design compounds with improved binding affinity and selectivity. patsnap.comopenmedicinalchemistryjournal.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like CoMFA and CoMSIA establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models can then be used to predict the activity of novel, unsynthesized pyrrolidine derivatives, guiding the design process. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. patsnap.commdpi.com This helps in understanding the stability of the binding and the conformational changes that may occur, offering a more complete picture than static docking models. mdpi.com

In Silico ADME/T Prediction: Computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of drug candidates early in the discovery process. nih.govmdpi.com This allows for the early elimination of compounds with poor pharmacokinetic profiles, saving time and resources. nih.gov

The integration of these computational methods allows for a more targeted and efficient drug discovery process, reducing the reliance on traditional trial-and-error approaches. nih.govpatsnap.com

Integration of Chemoinformatics and Scaffold Hopping Strategies

Chemoinformatics and scaffold hopping are powerful strategies for discovering novel chemical entities by modifying the core structure of a known active compound while retaining its biological activity. nih.govuniroma1.it These approaches are particularly valuable for moving into new, patentable chemical space and improving the properties of existing drug leads. uniroma1.it

Chemoinformatics: This field involves the use of computational methods to analyze large chemical datasets. researchgate.net In the context of pyrrolidine chemistry, chemoinformatics tools can be used to analyze the diversity of existing pyrrolidine libraries, identify privileged scaffolds, and design new libraries with desirable drug-like properties. nih.govresearchgate.net

Scaffold Hopping: This technique aims to identify structurally different molecules that can mimic the key pharmacophoric features of a known active compound. uniroma1.itwhiterose.ac.uk For pyrrolidines, this could involve replacing the five-membered ring with a different heterocyclic system that maintains the spatial arrangement of key functional groups. nih.gov Computational methods, such as similarity searching with 2D fingerprints and 3D pharmacophore modeling, are central to modern scaffold hopping efforts. nih.govwhiterose.ac.uk

The combination of these strategies allows researchers to systematically explore new areas of chemical space, moving beyond simple modifications of existing compounds to discover truly innovative pyrrolidine-based drug candidates. nih.govuniroma1.it

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.